![molecular formula C50H40Cl2P2Ru+ B3342108 (R)-RuCl[(benzene)(BINAP)]Cl CAS No. 124069-39-2](/img/structure/B3342108.png)
(R)-RuCl[(benzene)(BINAP)]Cl
Overview
Description
®-RuCl[(benzene)(BINAP)]Cl, also known as ®-ruthenium chloride [(benzene)(2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)] chloride, is a chiral ruthenium complex. This compound is widely recognized for its role in asymmetric catalysis, particularly in the hydrogenation of prochiral substrates to produce chiral products with high enantioselectivity. The chiral ligand BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) provides a well-defined chiral environment that is crucial for the compound’s catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-RuCl[(benzene)(BINAP)]Cl typically involves the coordination of the chiral ligand BINAP to a ruthenium precursor. One common method starts with the preparation of ®-BINAP, which is synthesized from 1,1’-bi-2-naphthol through a series of steps including bromination, lithiation, and phosphination . The resulting ®-BINAP is then coordinated to a ruthenium precursor, such as ruthenium trichloride, in the presence of benzene to form the desired complex .
Industrial Production Methods
Industrial production of ®-RuCl[(benzene)(BINAP)]Cl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-RuCl[(benzene)(BINAP)]Cl is primarily involved in asymmetric hydrogenation reactions. It can also participate in other types of reactions such as hydrosilylation, hydroformylation, and isomerization .
Common Reagents and Conditions
Hydroformylation: This reaction requires carbon monoxide and hydrogen gas, with the compound acting as a catalyst in the presence of a solvent such as toluene.
Major Products Formed
The major products formed from these reactions are chiral compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Scientific Research Applications
®-RuCl[(benzene)(BINAP)]Cl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-RuCl[(benzene)(BINAP)]Cl involves the coordination of the chiral ligand BINAP to the ruthenium center, creating a chiral environment that facilitates the selective hydrogenation of prochiral substrates. The ruthenium center acts as the active site for the catalytic reaction, while the BINAP ligand provides the necessary chiral induction to produce enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
(S)-RuCl[(benzene)(BINAP)]Cl: The enantiomer of ®-RuCl[(benzene)(BINAP)]Cl, which has similar catalytic properties but produces the opposite enantiomer of the product.
®-RhCl[(benzene)(BINAP)]Cl: A rhodium-based analog that also exhibits high enantioselectivity in asymmetric hydrogenation reactions.
®-IrCl[(benzene)(BINAP)]Cl: An iridium-based analog used in similar catalytic applications.
Uniqueness
®-RuCl[(benzene)(BINAP)]Cl is unique due to its high catalytic efficiency and selectivity in asymmetric hydrogenation reactions. The combination of the ruthenium center and the chiral BINAP ligand provides a well-defined chiral environment that is highly effective in producing enantiomerically pure products .
Properties
IUPAC Name |
benzene;chlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJVTMJOOTXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40Cl2P2Ru+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


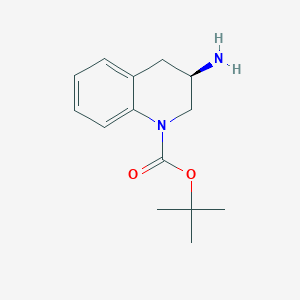

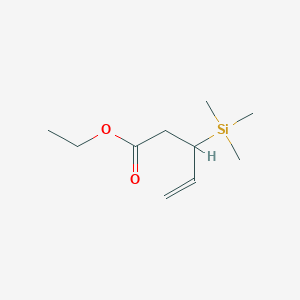
![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)
![sulfo 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B3342081.png)
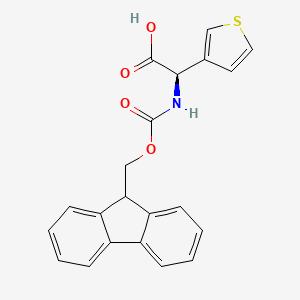
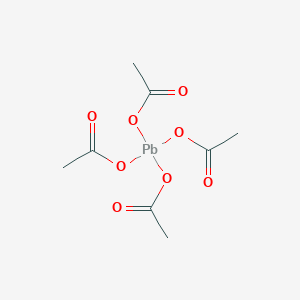
![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)

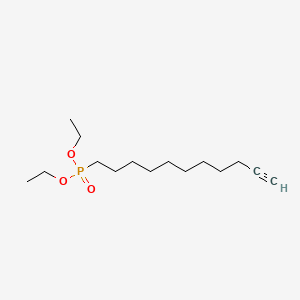
![ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]](/img/structure/B3342120.png)
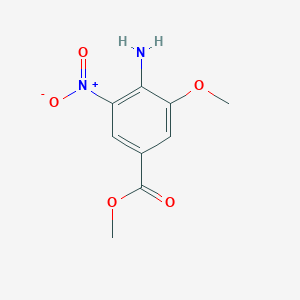
![5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3342138.png)

